molecular formula C6H5N5 B13095483 3-Methylpyrimido[5,4-e][1,2,4]triazine

3-Methylpyrimido[5,4-e][1,2,4]triazine

Cat. No.: B13095483
M. Wt: 147.14 g/mol
InChI Key: YITIVVOCLFKKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a small molecule building block for the development of novel cancer therapeutics. This heterocyclic core is a key structural motif in certain antibiotic natural products, such as xanthothricin, which have been investigated as potent antagonists of the Wnt/β-catenin signaling pathway . This pathway is constitutively activated in nearly all colorectal cancers and many other cancer types, making it a high-value target for therapeutic intervention . Researchers are exploring analogues of this compound to inhibit β-catenin/TCF transcriptional activity, which is crucial for the growth and survival of certain cancer cells . Studies have shown that such compounds can potently inhibit Wnt-mediated activation of target genes and degrade β-catenin levels through a proteasome-dependent mechanism that is independent of the traditional destruction complex (GSK3β, APC, AXIN2) . This core structure is also associated with a broad spectrum of pharmacological activities, including antimicrobial and antitumor effects, as seen in related antibiotics like fervenulin and reumycin . The molecular formula is C6H5N5O2 with an average mass of 179.139 g/mol . This product is intended for research purposes only.

Properties

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

3-methylpyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C6H5N5/c1-4-9-5-2-7-3-8-6(5)11-10-4/h2-3H,1H3

InChI Key

YITIVVOCLFKKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CN=C2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents can replace hydrogen atoms in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 3-Methylpyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may induce DNA damage in cancer cells, leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Methylation Effects : 1,6-Dimethyl derivatives (e.g., fervenulin, toxoflavin) exhibit broader antibacterial activity, whereas 3-methyl substitution enhances cytoprotective and chaperone-amplifying effects .
  • Substituent Position : Aryl groups at N1 (e.g., 4b : 3-phenyl) improve antitumor activity by enhancing hydrophobic interactions with target proteins .

Pharmacokinetic (DMPK) Properties

  • 3-Methyl Derivatives : Exhibit medium-to-high aqueous solubility and stability in rat microsomes, critical for oral bioavailability .
  • Hydrophilic Modifications : Derivatives with hydroxyl groups (e.g., 7e : NH2NHCH2CH2OH) show reduced yields (51%) but improved solubility .

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